5-Methoxythiazolo[4,5-b]pyridine-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(8-5)9-7(11)12-4/h2-3H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIJNFNWSQFFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682036 | |
| Record name | 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-53-3 | |
| Record name | 5-Methoxythiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxythiazolo 4,5 B Pyridine 2 Thiol and Its Core Scaffolds
Strategies for Thiazole (B1198619) Ring Annulation to Pyridine (B92270) Derivativesdmed.org.uaresearchgate.net
The fusion of a thiazole ring to a pyridine core is a common and effective method for synthesizing the thiazolo[4,5-b]pyridine (B1357651) system. dmed.org.uaresearchgate.net This approach begins with appropriately functionalized pyridine derivatives that are amenable to cyclization to form the fused thiazole ring. dmed.org.ua
Cyclization Reactions for Thiazolo[4,5-b]pyridine Core Formationdmed.org.uanuph.edu.ua
One of the primary methods for forming the thiazolo[4,5-b]pyridine core involves the cyclization of substituted pyridines. A key starting material for this strategy is 2-aminopyridine-3-thiol. This compound can undergo condensation reactions with various electrophilic reagents to yield the desired fused heterocyclic system. For instance, its reaction with an appropriate aldehyde in the presence of zinc oxide nanoparticles provides a direct route to the thiazolo[4,5-b]pyridine core. dmed.org.ua
Another established method involves the reaction of 2,6-diaminopyridine (B39239) with an aldehyde and elemental sulfur in an anhydrous solvent like DMF, facilitated by sodium sulfide. dmed.org.ua Similarly, starting from a 2-chloropyridine (B119429) derivative, such as 2-chloro-3,5-dinitropyridine, a two-stage process can be employed. This involves an initial substitution reaction with a thiol, followed by a base-induced intramolecular cyclization to form the fused thiazole ring. dmed.org.ua
The table below summarizes key cyclization reactions starting from pyridine derivatives.
| Starting Pyridine Derivative | Reagents | Key Transformation | Resulting Core | Reference |
| 2-Aminopyridine-3-thiol | Aldehyde, ZnO nanoparticles | Condensation | Thiazolo[4,5-b]pyridine | dmed.org.ua |
| 2,6-Diaminopyridine | Aldehyde, Elemental Sulfur, Na2S | Condensation/Cyclization | Dithiazolo[4,5-b:5',4'-e]pyridine | dmed.org.ua |
| 2-Chloro-3,5-dinitropyridine | 3-Methyl-1,2,4-triazole-5-thiol, then Na2CO3 | Nucleophilic Substitution then Intramolecular Cyclization | Substituted Thiazolo[4,5-b]pyridine | dmed.org.ua |
| 3-Iodopyridin-2-amine | Carbon Disulfide, Secondary Amines, Copper Catalyst | Cascade Three-Component Reaction | 2-Substituted Thiazolo[4,5-b]pyridine | dmed.org.ua |
Annulation of Pyridine Rings to Functionalized Thiazole Coresdmed.org.uaosi.lv
An alternative to building the thiazole ring onto a pyridine is to construct the pyridine ring onto a pre-existing, functionalized thiazole. dmed.org.uaosi.lv This approach often utilizes condensation reactions where the thiazole derivative provides key atoms for the formation of the new pyridine ring.
A prominent example is the Michael addition and cyclo-elimination cascade. This begins with a Knoevenagel condensation of a thiazolidine-2-thione with an aromatic aldehyde to form an α,β-unsaturated ketone intermediate. dmed.org.ua This intermediate then acts as a Michael acceptor for a carbanion (derived from malononitrile (B47326) or ethyl cyanoacetate), leading to an adduct that undergoes intramolecular cyclization and elimination to form the thiazolo[4,5-b]pyridine system. dmed.org.ua Another route involves the interaction of N-cyanothioimidate salts with reagents like methyl bromocrotonate in the presence of a base. dmed.org.ua
Introduction of the Thiol Group at Position 2 and Methoxy (B1213986) Group at Position 5wikipedia.orgnih.govwikipedia.org
The introduction of the specific functional groups—a thiol at the C2 position and a methoxy group at the C5 position—can be achieved either by using precursors already containing these moieties or by subsequent functionalization of the heterocyclic core. The thiol group (or sulfhydryl group, -SH) is the sulfur analog of an alcohol's hydroxyl group. wikipedia.orglibretexts.org The methoxy group (-OCH3) is a small, versatile functional group prevalent in many natural products and drug molecules, capable of influencing physicochemical properties. wikipedia.orgnih.gov Its introduction is often achieved through the methylation of a corresponding hydroxyl group or via nucleophilic substitution. wikipedia.org
Nucleophilic Thiocyanation and Subsequent Cyclization Approachesdmed.org.uanih.gov
The introduction of the sulfur functionality at the C2 position can be accomplished through methods involving thiocyanate (B1210189) salts. For instance, the synthesis of a related thiazolo[5,4-b]pyridine (B1319707) scaffold involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with potassium thiocyanate to form an aminothiazole intermediate. nih.gov This strategy highlights the use of thiocyanate as a nucleophile to introduce the necessary sulfur and nitrogen atoms for the thiazole ring.
A common precursor for the 2-thiol group is a thiourea (B124793) derivative. Cyclization of a substituted pyridine carrying a thiourea group adjacent to a reactive site can lead directly to the formation of a thiazolo[4,5-b]pyridin-2-amine, which can be further converted to the thiol. Alternatively, carbon disulfide can be used in reactions with aminopyridines to construct the 2-thioxo-thiazole ring. dmed.org.ua
Multi-component Reactions in Thiazolopyridine Synthesisdmed.org.uamdpi.com
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient pathway to complex molecules like thiazolopyridines. dmed.org.uanih.gov These reactions are advantageous due to their step economy and the ability to generate molecular complexity rapidly. nih.gov
An example of an MCR is the one-pot synthesis of 5-amino-thiazolo[4,5-b]pyridine derivatives through a Knoevenagel condensation followed by a Michael conjugate addition, using magnesium oxide as a green, heterogeneous catalyst. dmed.org.ua Another approach involves the three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid. dmed.org.ua Such MCRs can be designed to incorporate the necessary functionalities, or the resulting products can be further modified to install the desired methoxy and thiol groups. For example, a pyridine analogue can be synthesized in high yield via a multicomponent reaction of an acetyl-thiazole compound, an aldehyde, malononitrile, and ammonium (B1175870) acetate. mdpi.com
The table below outlines different multi-component reaction strategies.
| Thiazole/Pyridine Precursor | Reagents | Reaction Type | Resulting Scaffold | Reference |
| Thiazolidinone | Aldehydes, Malononitrile, MgO | Knoevenagel Condensation / Michael Addition | 5-Amino-thiazolo[4,5-b]pyridine-6-carbonitriles | dmed.org.ua |
| 2-Aminothiazole derivative | Aldehydes, Meldrum's acid | Three-component condensation | Thiazolo[4,5-b]pyridines | dmed.org.ua |
| Acetyl-thiazole compound | Thiophene-2-carbaldehyde, Malononitrile, NH4OAc | Multi-component condensation | Pyridine analogue fused with thiazole | mdpi.com |
Advanced Synthetic Techniques and Sustainable Approaches
Modern organic synthesis emphasizes the use of advanced techniques and sustainable methods to improve efficiency, reduce waste, and enhance safety. bohrium.commdpi.com These principles are increasingly applied to the synthesis of heterocyclic compounds like thiazolopyridines.
Solid-phase synthesis offers a streamlined approach for creating libraries of thiazolo[4,5-b]pyridine derivatives. acs.orgresearchgate.net This technique involves attaching a starting material to a solid support (like a Merrifield resin) and carrying out sequential reactions. researchgate.net For example, a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones can produce a thiazole resin, which is then converted to the thiazolopyridine scaffold using the Friedländer protocol, often accelerated by microwave irradiation. acs.orgresearchgate.netnih.gov
Microwave-assisted synthesis is another advanced technique that significantly shortens reaction times and can improve yields compared to conventional heating methods. dmed.org.uamdpi.com It has been successfully used in the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua
Sustainable or "green" chemistry approaches focus on minimizing environmental impact. bohrium.com This includes the use of:
Green Catalysts : Recyclable and non-toxic catalysts, such as magnesium oxide or chitosan-based hydrogels, can be used to promote reactions efficiently. dmed.org.uamdpi.com
Green Solvents : Utilizing environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions, reduces waste and toxicity. bohrium.commdpi.comresearchgate.net
Ultrasonic and Chemoenzymatic Methods : The use of ultrasonic irradiation can enhance reaction rates and efficiency. mdpi.com Chemoenzymatic methods, which employ enzymes as catalysts, offer high selectivity under mild reaction conditions, as demonstrated in the one-pot multicomponent synthesis of thiazole derivatives. nih.gov
| Technique | Description | Application Example | Reference |
| Solid-Phase Synthesis | Reactions are carried out on a polymer support, simplifying purification. | Traceless synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines. | acs.orgresearchgate.net |
| Microwave Irradiation | Uses microwave energy to heat reactions, reducing reaction times. | Synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles. | dmed.org.uamdpi.com |
| Green Catalysis | Employs environmentally friendly catalysts that are often reusable. | Use of MgO in multi-component synthesis of thiazolopyridines. | dmed.org.ua |
| Ultrasonic Irradiation | Uses sound energy to agitate and accelerate reactions. | Synthesis of thiazole derivatives using a recyclable biocatalyst. | mdpi.com |
| Chemoenzymatic Synthesis | Utilizes enzymes to catalyze reactions with high specificity. | One-pot multicomponent synthesis of thiazole derivatives using trypsin. | nih.gov |
Microwave-Assisted Synthesis Protocols for Thiazolopyridines
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic systems, including thiazolopyridines. This technique often leads to significant rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods. google.comgoogle.com The application of microwave irradiation can be particularly advantageous in the synthesis of fused heterocyclic systems where prolonged reaction times are often required.
One notable approach involves the microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua In a relevant study, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine was subjected to microwave irradiation at 400 W and 115°C for 30 minutes under atmospheric pressure to yield the desired thiazolo[4,5-b]pyridine-2-carbonitrile. dmed.org.ua This method highlights the efficiency of microwave heating in facilitating intramolecular cyclization reactions.
The benefits of microwave-assisted synthesis in preparing thiazolopyrimidine derivatives, which share a similar heterocyclic core, have also been extensively documented. google.comnih.gov These studies consistently report a drastic reduction in reaction time and an increase in product yields when switching from conventional heating to microwave irradiation. google.comnih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Synthesis of 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile | 24 h, 42–55% | 8 min, 69–88% | google.com |
| General synthesis of thiazolopyrimidines | Not specified | Reaction times reduced, yields increased by 17-23% | google.com |
Electrochemical Synthesis Pathways for Thiazolopyridines
Electrochemical synthesis offers a green and efficient alternative for the construction of heterocyclic compounds, avoiding the need for harsh or stoichiometric reagents. This methodology relies on the use of electric current to drive chemical transformations.
A significant development in this area is the TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines. nih.gov This metal- and reagent-free method involves the dehydrogenative coupling of N-(hetero)arylthioamides. The proposed mechanism suggests that the thioamide substrate is oxidized by electrochemically generated TEMPO+ to form a thioamidyl radical, which then undergoes homolytic aromatic substitution to forge the crucial C–S bond. nih.gov This approach provides a direct route to the thiazolopyridine core.
Another electrochemical strategy focuses on the one-pot synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, mediated by NH4I. researchgate.netdmed.org.ua This process occurs in an undivided cell with graphite (B72142) electrodes under constant current. The key step is the in-situ generation of an α-iodoketone, which then reacts with the thiourea. While this method produces a substituted thiazole, it can be a foundational step for further annulation to form the pyridine ring of the thiazolo[4,5-b]pyridine system.
Furthermore, electrochemical methods have been employed for the synthesis of CN-substituted imidazo[1,5-a]pyridines through a cascade process, demonstrating the versatility of electrochemistry in constructing fused pyridine heterocycles. rsc.org
Table 2: Key Features of Electrochemical Synthesis Methods for Thiazole and Thiazolopyridine Scaffolds
| Method | Key Features | Starting Materials | Products | Reference |
| TEMPO-Catalyzed C–H Thiolation | Metal- and reagent-free, Dehydrogenative coupling | N-(hetero)arylthioamides | Benzothiazoles and Thiazolopyridines | nih.gov |
| NH4I-Mediated Synthesis | One-pot, Undivided cell, Constant current | Active methylene ketones, Thioureas | 2-Aminothiazoles | researchgate.netdmed.org.ua |
Purification and Isolation Techniques in Thiol Synthesis
The purification and isolation of the target thiol, 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, are critical steps to obtain a compound of high purity. Thiols are known to be susceptible to oxidation, which can lead to the formation of disulfide impurities. Therefore, purification methods must be chosen carefully to minimize this side reaction.
Common purification techniques for heterocyclic compounds and thiols include:
Chromatography: Column chromatography is a widely used method for the purification of organic compounds. For heterocyclic thiols, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, with a suitable solvent system (e.g., ethyl acetate-hexane) as the mobile phase. dmed.org.ua High-pressure liquid chromatography (HPLC) can also be employed for analytical and preparative separations. nih.gov
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
Acid-Base Extraction: Thiols are weakly acidic and can be deprotonated by a suitable base to form a thiolate salt. This allows for their separation from non-acidic impurities by extraction into an aqueous basic solution. The thiol can then be regenerated by acidification of the aqueous layer and subsequent extraction with an organic solvent.
Scavenger Resins: Polymer-supported reagents and scavengers can be used to simplify the purification process. nih.gov For instance, a resin-bound disulfide can be used to trap thiol-containing compounds from a mixture. The desired thiol is then released from the resin by treatment with a reducing agent. google.com This method offers the advantage of easy separation of the resin by filtration.
Purification via Metal Complexes: In some cases, thiols can be purified by forming metal complexes. For example, silver compounds deposited on an inert support can be used to remove thiol-containing contaminants from solutions. google.com
Given the potential for disulfide formation, it is often advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents. stackexchange.com
Chemical Reactivity and Derivatization of 5 Methoxythiazolo 4,5 B Pyridine 2 Thiol
Reactions Involving the Thiol Group
The thiol (-SH) group at the 2-position of the thiazole (B1198619) ring is a primary site for chemical modification due to its nucleophilicity and susceptibility to oxidation.
Thiol-to-Thioether Transformations (e.g., Alkylation)
The sulfur atom of the thiol group can be readily alkylated to form the corresponding thioether derivatives. This transformation is a common strategy in the synthesis of more complex thiazolo[4,5-b]pyridine (B1357651) analogs. The reaction typically proceeds via an S-alkylation mechanism where the thiol is deprotonated by a base to form a thiolate anion, which then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.
For instance, in the synthesis of related substituted thiazolo[4,5-b]pyridines, the alkylation of the thiol group is a key step. researchgate.net While specific examples for the 5-methoxy derivative are not extensively detailed in the provided literature, the general reactivity pattern is expected to be similar. The reaction of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol with an alkylating agent, such as an alkyl halide (R-X), in the presence of a base like potassium carbonate or sodium hydride, would yield the corresponding 2-alkylthio-5-methoxythiazolo[4,5-b]pyridine.
Table 1: Representative Alkylation Reactions of Thiazole-2-thiols
| Starting Material | Alkylating Agent | Base | Product |
| Thiazolo[4,5-b]pyridine-2-thiol derivative | Ethyl bromoacetate | K₂CO₃ | Ethyl 2-(thiazolo[4,5-b]pyridin-2-ylthio)acetate |
| Thiazolo[4,5-b]pyridine-2-thiol derivative | Methyl iodide | NaH | 2-(Methylthio)thiazolo[4,5-b]pyridine |
This conversion to a thioether is not only a simple derivatization but also a strategic move for further functionalization, such as in palladium-catalyzed cross-coupling reactions.
Oxidation Reactions of the Thiol Moiety
The thiol group is susceptible to oxidation, which can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation typically yields the corresponding disulfide, while stronger oxidation can produce sulfonic acids. The oxidation of 2-mercaptopyridine (B119420) to its disulfide is a well-known process that can be autocatalytic due to the catalytic effect of amines on thiol oxidation. A similar reactivity can be anticipated for this compound.
While specific studies on the oxidation of this compound are not detailed in the provided search results, the general principles of thiol chemistry suggest that it can be oxidized to the corresponding disulfide, 5,5'-dimethoxy-2,2'-dithiobis(thiazolo[4,5-b]pyridine), using mild oxidizing agents like hydrogen peroxide or iodine. More vigorous oxidation could lead to the formation of the corresponding sulfonic acid, which would significantly alter the electronic properties and reactivity of the heterocyclic system.
Reactions of the Pyridine (B92270) Ring System
The pyridine ring in this compound offers additional sites for chemical modification, primarily at the pyridine nitrogen and the carbon atoms of the ring.
Substitutions on the Pyridine Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. iust.ac.ir The basicity of the pyridine nitrogen can be influenced by substituents on the ring. For instance, a 2-methoxy group on a pyridine ring is known to decrease the basicity of the nitrogen atom due to its electron-withdrawing inductive effect. nih.gov In the case of this compound, the methoxy (B1213986) group is at the 5-position, and its electronic influence on the pyridine nitrogen would be a contributing factor to its reactivity in N-alkylation reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. rsc.orgresearchgate.net While direct Suzuki-Miyaura coupling on the pyridine ring of this compound would require prior halogenation of the pyridine ring, a related palladium-catalyzed desulfitative cross-coupling reaction has been reported for the synthesis of 2-aryl-thiazolo[4,5-b]pyridines. evitachem.com This approach involves the conversion of the thiol to a thioether, which is then coupled with a boronic acid.
For a Suzuki-Miyaura reaction to occur on the pyridine ring, a halogen substituent would typically be introduced first. For example, if a bromo- or chloro-substituted this compound were available, it could potentially undergo a Suzuki-Miyaura reaction with an arylboronic acid in the presence of a palladium catalyst and a base to introduce an aryl group onto the pyridine ring. The regioselectivity of such reactions on substituted pyridines can be complex and is influenced by the electronic and steric effects of the existing substituents. beilstein-journals.orgmdpi.comresearchgate.net
Modifications to the Methoxy Group
The methoxy group on the pyridine ring is another functional handle that can be chemically altered. A key reaction involving the methoxy group is its demethylation to the corresponding hydroxyl group. This transformation is significant as it can dramatically change the biological and physical properties of the molecule.
Chemoselective demethylation of methoxypyridines has been achieved using reagents like L-selectride. elsevierpure.com This method has been shown to be effective for various methoxypyridine derivatives, suggesting its potential applicability to this compound. Such a demethylation would yield 2-thioxo-2,3-dihydrothiazolo[4,5-b]pyridin-5-ol, opening up further avenues for derivatization at the newly formed hydroxyl group. Another study describes a method for nucleophilic amination of methoxypyridines, where the methoxy group is displaced by an amine. ntu.edu.sg
Cycloaddition Reactions Involving the Thiazole Moiety
The fused thiazole ring in this compound presents a potential site for cycloaddition reactions, a versatile class of reactions for constructing cyclic systems. wikipedia.org While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of related thiazole-containing heterocycles provides significant insights into its potential behavior. In particular, 1,3-dipolar cycloadditions are a prominent reaction type for such systems. rsc.org
1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org The thiazole ring itself can act as a dipolarophile, or it can be modified to generate a 1,3-dipole. For instance, the oxidation of the thiazole nitrogen could potentially form a thiazole N-oxide, which can then act as a 1,3-dipole in reactions with alkynes or alkenes. A study on a thiazolo[5,4-d]pyrimidine (B3050601) 1-oxide demonstrated its 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate, leading to a ring transformation of the thiazole moiety. rsc.org This suggests that the thiazole ring within the this compound framework could undergo similar transformations under appropriate conditions.
The general scheme for a 1,3-dipolar cycloaddition reaction can be represented as follows:
General Scheme of 1,3-Dipolar Cycloaddition
Where A≡B is the dipolarophile and C=D-E is the 1,3-dipole.
The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. The reaction can be classified as Type I, II, or III depending on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile.
While detailed experimental data for this compound is not available, the table below summarizes potential cycloaddition reactions based on known reactivity of similar heterocyclic systems.
Table 1: Potential Cycloaddition Reactions of the Thiazole Moiety
| Dipolarophile/Dipole | Reagent | Potential Product Structure | Reaction Type |
|---|---|---|---|
| Thiazole N-oxide | Alkyne (e.g., DMAD) | Fused Pyrrole Derivative | 1,3-Dipolar Cycloaddition |
| Thiazole Ring | Nitrile Oxide | Fused Isoxazole Derivative | 1,3-Dipolar Cycloaddition |
It is important to note that the presence of the methoxy and thiol groups on the pyridine and thiazole rings, respectively, will influence the electron density and steric accessibility of the thiazole moiety, thereby affecting its reactivity in cycloaddition reactions. Further experimental studies are required to fully elucidate the cycloaddition chemistry of this compound.
Formation of Coordination Complexes with Metal Ions
The this compound molecule possesses multiple potential coordination sites, making it an excellent ligand for the formation of metal complexes. The nitrogen atom of the pyridine ring, the nitrogen and sulfur atoms of the thiazole ring, and the exocyclic thiol group can all potentially bind to metal ions. The thione-thiol tautomerism of the 2-thiol group plays a crucial role in its coordination behavior.
Studies on related pyridine-2-thiol (B7724439) and thiazole-based ligands have demonstrated their ability to form stable complexes with a variety of transition metal ions. nih.govresearchgate.netrsc.org For instance, pyridine-2-thiol has been shown to coordinate to metal ions primarily through the sulfur atom of the deprotonated thiol group. rsc.org Similarly, ligands containing both thiazole and pyridine moieties have been shown to act as bidentate or polydentate ligands, coordinating through the nitrogen and sulfur atoms to form chelate rings with metal ions. nih.govijper.org
The coordination of this compound to a metal ion (M) can be envisioned to occur through several modes, with the most probable being bidentate chelation involving the pyridine nitrogen and the exocyclic sulfur atom, or the thiazole nitrogen and the exocyclic sulfur atom. The presence of the methoxy group may also influence the electronic properties of the pyridine nitrogen, thereby affecting its coordination strength.
The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the aid of a base to facilitate the deprotonation of the thiol group. nih.gov
General Reaction for Metal Complex Formation
Where M is the metal ion, X is the counter-ion, and n is the stoichiometric coefficient.
The resulting metal complexes can exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the nature of the metal ion. nih.govijper.org Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy are instrumental in characterizing these complexes and determining the coordination mode of the ligand. nih.govijper.orgijper.org For example, a shift in the C=S and C-N stretching frequencies in the FT-IR spectrum upon complexation can provide evidence of coordination through the sulfur and nitrogen atoms.
The table below summarizes the characteristics of coordination complexes formed with ligands structurally related to this compound, providing a basis for predicting the properties of its own metal complexes.
Table 2: Characteristics of Coordination Complexes with Analogous Ligands
| Ligand | Metal Ion | Proposed Geometry | Spectroscopic Evidence (FT-IR, cm⁻¹) | Reference |
|---|---|---|---|---|
| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II) | Tetrahedral | Shift in ν(C=N) and disappearance of ν(S-H) | nih.gov |
| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | Shift in ν(C=N) and disappearance of ν(S-H) | nih.gov |
| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazinecarboxamide | Cu(II) | Octahedral | Shift in ν(C=N) and ν(N-N) | ijper.org |
The ability of this compound to form coordination complexes opens avenues for the development of new materials with interesting magnetic, electronic, and catalytic properties. Further research into the synthesis and characterization of its specific metal complexes is warranted to explore these possibilities.
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Applications (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, these methods would reveal characteristic vibrations of the fused ring system and its substituents.
In a typical IR spectrum of a related thiazolo[5,4-b]pyridine (B1319707) derivative, characteristic absorption bands are observed. nih.gov For instance, N-H stretching vibrations from the thiol tautomer (or amide in related structures) would be expected in the range of 3100-3400 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring typically appears around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-O stretching of the methoxy (B1213986) group would likely produce a strong band in the 1250-1000 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, is generally weaker and found in the 800-600 cm⁻¹ range. The presence of a thiol (-SH) group would be indicated by a weak absorption band around 2550-2600 cm⁻¹, although this can be broad and sometimes difficult to identify.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The C=S stretching vibration of the thione tautomer, if present, would also be Raman active, typically in the 1050-1200 cm⁻¹ region.
Table 1: Representative IR Data for a Related Thiazolo[5,4-b]pyridine Analog
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| N-H | Stretching | 3350 | 2-Chloro-4-fluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide nih.gov |
| Aromatic C-H | Stretching | 3015 | |
| C=N / C=C | Stretching | 1566 | |
| C-O (methoxy) | Stretching | 1256 | |
| C-S | Stretching | 802, 676 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide critical information for this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) between adjacent protons would allow for unambiguous assignment of their positions. The methoxy group would present as a sharp singlet, likely in the δ 3.8-4.2 ppm range. nih.gov The thiol proton (-SH) or the N-H proton of the thione tautomer would appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
Table 2: Representative NMR Data for a Related Thiazolo[5,4-b]pyridine Analog
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|---|
| ¹H | Pyridine-H | 6.8 - 8.7 | Derivatives of Thiazolo[5,4-b]pyridine nih.gov |
| Methoxy (-OCH₃) | ~3.9 | ||
| NH (Amide/Sulfonamide) | ~10.5 | ||
| ¹³C | Pyridine/Thiazole-C | 106 - 160 | |
| Methoxy (-OCH₃) | ~54 | ||
| C=N / C-S | 142 - 159 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.
For this compound (C₇H₆N₂OS₂), the expected exact mass would be calculated and compared to the experimental value from HRMS to confirm the molecular formula. nih.gov The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For example, fragmentation could occur via the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O), or cleavage of the thiazole ring. The presence of sulfur would be indicated by a characteristic isotopic pattern, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope. youtube.com
Table 3: Expected HRMS Data for this compound
| Formula | Ion Type | Calculated m/z | Analysis Type |
|---|---|---|---|
| C₇H₆N₂OS₂ | [M+H]⁺ | 199.0000 | High Resolution Mass Spectrometry (HRMS) |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.
An X-ray crystallographic study would confirm the planar nature of the fused thiazolopyridine ring system. It would also definitively establish whether the compound exists in the thiol or thione tautomeric form in the solid state. Furthermore, the analysis would reveal details about the crystal packing, such as hydrogen bonding (e.g., between the N-H of the thione and the nitrogen of a neighboring pyridine ring) and π-π stacking interactions between the aromatic rings. mdpi.comnih.gov Such information is crucial for understanding the solid-state properties of the material. For related heterocyclic systems, crystal structures have been resolved, confirming their geometries and intermolecular interactions. rsc.org
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated aromatic system. The position and intensity of these bands are sensitive to the solvent polarity.
The photophysical properties of related thiazole-fused heterocycles, such as thiazolo[5,4-d]thiazoles, have been studied, revealing that their fluorescence properties are highly dependent on their molecular structure and crystal packing. nih.govrsc.org If this compound is fluorescent, its emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield would be important parameters to characterize its photophysical behavior. Such studies are vital for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes.
Other Advanced Spectroscopic Techniques
Other advanced techniques could further refine the structural and electronic understanding of this compound. For example, two-dimensional NMR experiments (COSY, NOESY, HSQC, HMBC) are indispensable for the complete assignment of all proton and carbon signals, especially for complex molecules. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to predict and interpret spectra, aiding in the assignment of vibrational modes and electronic transitions. mdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 5-Methoxythiazolo[4,5-b]pyridine-2-thiol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical properties.
Detailed research findings from DFT studies on the closely related thiazolo[4,5-b]pyridine (B1357651) scaffold demonstrate that the fused ring system is nearly planar. researchgate.net Calculations typically focus on several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Structural analysis of related compounds like 5-methoxythiazolo[4,5-b]pyridin-2-amine (B13135746) suggests that the positioning of the methoxy (B1213986) group leads to distinct electronic properties compared to its isomers. DFT can precisely quantify these differences by calculating atomic charges, bond orders, and dipole moments.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative and represents typical outputs of DFT calculations.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |
Molecular Docking and Simulation Studies for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are invaluable for predicting its potential as a therapeutic agent by analyzing its interaction with biological targets like enzymes or receptors.
The thiazolo[5,4-b]pyridine (B1319707) scaffold, an isomer of the [4,5-b] system, has been successfully used to identify kinase inhibitors, such as those targeting c-KIT. nih.gov In these studies, the nitrogen atoms of the pyridine (B92270) ring and substituents on the thiazole (B1198619) ring often form crucial hydrogen bonds within the ATP-binding site of the kinase. nih.gov Similarly, docking studies on 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have been used to preselect compounds for in vitro anti-inflammatory activity testing. nih.gov
For this compound, a typical docking protocol would involve:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Preparing the ligand structure, including generating its 3D coordinates and assigning proper charges.
Defining the active site of the protein where the ligand is expected to bind.
Running the docking algorithm to generate multiple possible binding poses.
Analyzing the top-ranked poses based on scoring functions, which estimate the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are examined.
The thione/thiol group and the pyridine nitrogen are prime candidates for forming hydrogen bonds, while the fused aromatic rings can participate in hydrophobic and stacking interactions. Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the ligand-protein complex over time.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase
| Parameter | Result |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Thione (S=C) with backbone NH of Alanine; Pyridine (N) with side chain OH of Serine |
| Hydrophobic Interactions | Thiazolopyridine ring with Leucine, Valine residues |
| Predicted Inhibition Constant (Ki) | ~5 µM |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.
To develop a QSAR model for a series of thiazolo[4,5-b]pyridine derivatives, one would first synthesize and test a set of compounds for a specific biological activity. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
Steric: Molecular weight, volume, surface area.
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. For example, a study on antibacterial agents used pharmacophore modeling to generate a linear model correlating molecular fit values with activity. nih.gov
For this compound, its descriptors would be calculated and plugged into the QSAR model to predict its activity. The model could reveal, for instance, that higher hydrophobicity and the presence of a hydrogen bond donor at the 2-position are beneficial for activity.
Table 3: Example of Descriptors in a Hypothetical QSAR Model
| Descriptor | Type | Hypothetical Contribution to Activity |
|---|---|---|
| LogP | Hydrophobic | Positive (higher value increases activity) |
| Molecular Surface Area | Steric | Negative (larger molecules are less active) |
| LUMO Energy | Electronic | Positive (higher energy correlates with higher activity) |
| Hydrogen Bond Donors | Topological | Positive (presence is crucial for binding) |
Prediction of Reaction Pathways and Mechanism Studies
Theoretical chemistry is a powerful tool for studying reaction mechanisms, allowing researchers to explore transition states and intermediates that are often difficult or impossible to observe experimentally. For this compound, computational studies can predict its reactivity in various chemical transformations and elucidate the mechanisms of its synthesis.
The synthesis of the thiazolo[4,5-b]pyridine core often involves a key cyclization step. dmed.org.ua Computational methods, particularly DFT, can be used to model this reaction. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy, which determines the reaction rate, and can confirm the most likely reaction pathway among several possibilities. For instance, studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism.
Furthermore, these studies can predict the regioselectivity of subsequent reactions, such as electrophilic substitution on the fused ring system. By analyzing the calculated electron density and Fukui functions (which indicate local reactivity), chemists can predict which position on the ring is most susceptible to attack, guiding synthetic efforts to create new derivatives. For example, the synthesis of related compounds has been achieved via methods like the Friedländer reaction, a process whose efficiency and regioselectivity could be modeled computationally. researchgate.net
Conformational Analysis and Tautomerism Studies (e.g., Thiol-Thione Tautomerism)
Molecules containing a mercapto group adjacent to a nitrogen atom in a heterocyclic ring, such as this compound, can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S). The equilibrium between these two forms is a critical aspect of the molecule's structure and reactivity.
Computational chemistry provides a definitive way to determine the relative stability of these tautomers. By calculating the Gibbs free energy of optimized structures for both the thiol and thione forms, the equilibrium constant can be predicted. For many related heterocyclic thiols, including the parent 2-mercaptopyridine (B119420), the thione form is known to be significantly more stable than the thiol form. stackexchange.com
The preference for the thione tautomer is often explained by aromaticity. While the thiol form is an aromatic pyridine, the thione form can have a zwitterionic resonance contributor where the pyridine ring is aromatic and the charges are favorably placed on the electronegative nitrogen and sulfur atoms. stackexchange.com This aromatic stabilization in the major resonance contributor of the thione form often outweighs the aromaticity of the neutral thiol form. The IUPAC name for the related oxazolo[4,5-b]pyridine-2-thiol (B2489188) is given as the thione, indicating its predominance. nih.gov
Table 4: Theoretical Comparison of Thiol and Thione Tautomers (Note: This data is illustrative, based on known trends for similar compounds.)
| Tautomer | Structure | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Thiol | Ring-SH | +5.0 | Aromatic pyridine ring |
| Thione | Ring-NH-C=S | 0.0 (More Stable) | Stabilized by aromatic resonance contributor |
Structure Activity Relationship Sar Studies of 5 Methoxythiazolo 4,5 B Pyridine 2 Thiol Derivatives
Influence of Substituents on Thiazolo[4,5-b]pyridine (B1357651) Core Interactions
The thiazolo[4,5-b]pyridine scaffold serves as a key structural motif in medicinal chemistry, and its interaction with biological targets is significantly modulated by the presence of various substituents. dmed.org.uaresearchgate.net The condensed pyridine (B92270) and thiazole (B1198619) rings create a unique electronic and steric environment that can be fine-tuned to enhance biological activity. dmed.org.uadmed.org.ua
Impact of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the thiazolo[4,5-b]pyridine core play a pivotal role in modulating the biological activity of its derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's electronic distribution, thereby influencing its binding affinity to target proteins. nih.gov
In related thiazole-containing compounds, the presence of electron-withdrawing groups such as fluoro and nitro groups at the para position of a phenyl ring attached to the core has been shown to enhance antibacterial activity. nih.gov This enhancement is attributed to the increased lipophilicity and altered electronic character of the molecule, which can facilitate cell membrane penetration and stronger interactions with bacterial targets. nih.gov Specifically, a fluoro substituent demonstrated a more potent effect than a nitro group in certain series. nih.gov
Conversely, the nature and position of substituents can also lead to a decrease in activity. For instance, in some quinoxalin-2(1H)-one derivatives containing a thiazole moiety, the incorporation of multiple halogens or a strong electron-withdrawing group on a benzene (B151609) ring attached to the thiazole resulted in a dramatic loss of anti-HCV activity. science.gov This suggests that a delicate electronic balance is necessary for optimal biological function.
Table 1: Effect of Substituent Electronic Nature on Activity
| Compound Series | Substituent Type | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Thiazole clubbed 1,3,4-oxadiazoles | Electron-withdrawing (F, NO2) | para-phenyl | Increased antibacterial activity | nih.gov |
| Quinoxalin-2(1H)-one derivatives | Multiple halogens (strong EWG) | Phenyl on thiazole | Decreased anti-HCV activity | science.gov |
Positional Isomerism Effects on Molecular Interactions
The spatial arrangement of atoms within the thiazolopyridine scaffold, known as positional isomerism, has a profound impact on molecular interactions and, consequently, on biological activity. A notable example is the comparison between isothiazolo[4,5-b]pyridine and isothiazolo[4,3-b]pyridine derivatives as cyclin G-associated kinase (GAK) inhibitors. rsc.org
In one study, switching an aryl substituent from the 6-position to the 5-position on the pyridine core of an isothiazolo[4,3-b]pyridine resulted in a compound with equally high GAK affinity. rsc.org However, when the core scaffold was changed to the isomeric isothiazolo[4,5-b]pyridine, a complete loss of GAK affinity was observed. rsc.org Molecular modeling studies suggested that while the isothiazolo[4,5-b]pyridine derivative could still form some interactions within the GAK binding site, a key hydrogen bond was likely weakened due to the change in nitrogen position within the pyridine ring. rsc.org This highlights the critical importance of the precise geometry of the heterocyclic system for optimal receptor binding.
Furthermore, the position of nitrogen atoms in the pyridine ring of pyridine derivatives modulates lipophilicity, aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, all of which are crucial for drug-like properties. nih.gov The fusion of a thiazole ring to the pyridine core at different positions, such as in thiazolo[4,5-b]pyridine versus thiazolo[5,4-b]pyridine (B1319707), creates distinct chemical entities with different potential biological activities. dmed.org.uanih.gov For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors. nih.gov
Role of the Thiol Group in Molecular Recognition and Binding
The thiol group at the 2-position of the thiazolo[4,5-b]pyridine ring is a significant functional group that can participate in various molecular interactions, influencing the compound's binding affinity and mechanism of action. Thiol groups are known to be effective metal chelators and can form strong coordinate bonds with metal ions present in the active sites of metalloenzymes. They can also act as hydrogen bond donors and acceptors, and their nucleophilic nature allows for the formation of covalent bonds with specific amino acid residues, such as cysteine, in target proteins.
In the context of thiazolo[4,5-b]pyridine derivatives, modifications at the 2-position have been explored to modulate biological activity. For example, the synthesis of 2-substituted thiazolo[4,5-b]pyridines has been a strategy to develop novel therapeutic agents. dmed.org.ua The thiol group can serve as a handle for further chemical modifications, allowing for the introduction of various substituents to probe the binding pocket of a target enzyme or receptor. The synthesis of 2-(methylthio)thiazolo[4,5-b]pyridine demonstrates the potential for derivatization at this position. researchgate.net
The thiol-thione tautomerism that can occur in 2-mercaptothiazoles is another important aspect. The thione form possesses a C=S double bond and an N-H group, which can present different hydrogen bonding patterns compared to the thiol form. This tautomerism can influence the molecule's shape, polarity, and ability to interact with a biological target.
Significance of the Methoxy (B1213986) Group in Structural Modulations
The methoxy group at the 5-position of the thiazolo[4,5-b]pyridine core can significantly influence the compound's physicochemical properties and its interactions with biological targets. As an electron-donating group, the methoxy group can modulate the electronic landscape of the pyridine ring, which in turn affects the reactivity and binding properties of the entire molecule. nih.gov
In a broader context of pyridine derivatives, the presence and position of methoxy groups have been shown to be related to antiproliferative activity. nih.gov An increase in the number of methoxy substituents on a compound has been correlated with increased activity in some studies. nih.gov The methoxy group can participate in hydrogen bonding through its oxygen atom, acting as a hydrogen bond acceptor. This interaction can be crucial for anchoring the molecule within the binding site of a protein.
Correlation of Molecular Descriptors with Observed Activities
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the correlation between the structural features of molecules and their biological activities. For thiazolo[4,5-b]pyridine derivatives, QSAR analyses have revealed that a combination of topological, physicochemical, and quantum-chemical descriptors significantly influences their activity. lp.edu.ua
One QSAR study on N3 and C6 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one derivatives as antioxidant agents demonstrated a strong correlation between their free radical scavenging activity and various molecular descriptors. lp.edu.ua The regression models indicated the importance of the topological structure, the count of different atom and bond types, physicochemical properties, and quantum-chemical parameters. lp.edu.ua
Another QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidant drug candidates showed that 2D and 3D molecular descriptors, as well as molecular properties, play a crucial role in enhancing antioxidant activity. dmed.org.ua The study found that smaller, more hydrophilic molecules with specific spatial arrangements of atoms and a symmetrical distribution of electronegative atoms tend to exhibit higher activity. dmed.org.ua The models were validated and shown to be robust for predicting the activity of new compounds within the same chemical class. dmed.org.ua
These studies underscore the importance of a multi-parameter approach to understanding the SAR of thiazolo[4,5-b]pyridine derivatives. The use of molecular descriptors allows for the prediction of biological activity and provides a rational basis for the design of new, more potent analogues.
Table 2: Key Molecular Descriptors and Their Correlation with Activity
| Descriptor Type | Specific Descriptor Examples | Correlated Activity | Reference |
|---|---|---|---|
| Topological | Atom and bond type counts | Antioxidant | lp.edu.ua |
| Physicochemical | Hydrophilicity | Antioxidant | dmed.org.ua |
| 3D Descriptors | Distance of atoms from center of mass | Antioxidant | dmed.org.ua |
Applications in Advanced Materials and Chemical Sensing
Development of Aggregation-Induced Emission Enhancement (AIEE) Probes
A derivative of the target compound, 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1), has been successfully developed as an Aggregation-Induced Emission Enhancement (AIEE) luminogen. acs.org Unlike many fluorescent molecules that suffer from quenching in aggregated states, AIEE probes become more emissive as they aggregate. acs.orgrsc.org This property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative relaxation pathways and enhances photoluminescence. rsc.org The PTC1 probe was specifically designed using the pyridothiazole scaffold, moving beyond more common AIE structures like tetraphenylethene (TPE). acs.org
Sensing Mechanisms for Ions and Biomolecules (e.g., Amyloid Fibrillation, Dichromate Ions)
The unique properties of thiazolo[4,5-b]pyridine (B1357651) derivatives have been harnessed for highly specific sensing applications.
Amyloid Fibrillation: The AIEE probe PTC1 has demonstrated significant potential for the sensitive detection and monitoring of amyloid fibrillation, a process associated with various neurodegenerative diseases. acs.org The sensing mechanism is a sophisticated "turn-OFF/ON" system. The fluorescence of the PTC1 probe is initially quenched by the addition of cupric (Cu²⁺) ions. However, in the presence of amyloid fibers, the fluorescence is regenerated and enhanced. acs.org This on-off switching is linked to the probe's aggregation state; atomic force microscopy (AFM) studies showed that PTC1 self-assembles into aggregates that are disrupted by Cu²⁺ ions and then reassembled by amyloid fibers, triggering the AIE effect. acs.org Comparative analysis confirmed that PTC1 is a more sensitive probe for amyloid detection than the conventional biomarker, Thioflavin T. acs.org
Ion Sensing: While no specific research on 5-Methoxythiazolo[4,5-b]pyridine-2-thiol for dichromate ion sensing was identified, the broader thiazolo[4,5-b]pyridine framework has been used for detecting other metal ions. For instance, a novel probe named 2-HPTP, based on this scaffold, was synthesized and shown to be a highly selective fluorescent sensor for Zinc ions (Zn²⁺). nih.gov The probe forms a 1:1 complex with Zn²⁺, resulting in a significant fluorescence enhancement and a notable red-shift of 85 nm in its emission wavelength. nih.gov This demonstrates the versatility of the scaffold in designing selective ion probes, although applications remain specific to the derivative's design.
Photophysical Properties in Aggregated States
The photophysical behavior of these compounds is central to their function as AIEE probes. For the PTC1 probe, it was observed that as aggregation increases, its fluorescence intensity is enhanced. acs.org This is a hallmark of AIEE, where the restriction of molecular motion in the solid or aggregated state minimizes non-radiative decay pathways, leading to higher quantum yields. rsc.orgrsc.org Studies on related thiazole-based systems confirm that molecular packing and intermolecular interactions in the solid state govern the ultimate photophysical properties, allowing fluorescence to be tuned across the visible spectrum from blue to orange-red. nih.govresearchgate.net
Interactive Table: Photophysical Properties of a Thiazolo[4,5-b]pyridine-based Zn²⁺ Probe (2-HPTP)
| Property | Value | Reference |
|---|---|---|
| Complex Formation | 1:1 (Probe:Zn²⁺) | nih.gov |
| Emission Wavelength Shift | 85 nm (red-shift) upon binding Zn²⁺ | nih.gov |
| Detection Limit for Zn²⁺ | 3.48 x 10⁻⁷ M | nih.gov |
| Association Constant (Ka) | 2.40 x 10⁶ M⁻¹ | nih.gov |
Use as Building Blocks and Intermediates in Organic Synthesis
The thiazolo[4,5-b]pyridine scaffold is a valuable building block in organic and medicinal chemistry. dmed.org.uadmed.org.ua Its fused heterocyclic structure provides a rigid core that can be functionalized at multiple positions to create diverse libraries of compounds. dmed.org.ua
Several synthetic strategies have been developed to access these molecules. Methods include the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives, which allows for the efficient creation of compound libraries. acs.orgnih.gov The synthesis often involves the Friedländer annulation or Thorpe-Ziegler type cyclization to construct the fused ring system. acs.orgnih.gov Derivatives of this scaffold have been synthesized as potential inhibitors for biological targets like the c-KIT enzyme, which is relevant in cancer therapy, and cyclin G-associated kinase (GAK). rsc.orgnih.gov These synthetic efforts underscore the role of the thiazolo[4,5-b]pyridine core as a key intermediate for developing complex, biologically active molecules. rsc.orgnih.gov
Research on Corrosion Inhibition Properties
While direct experimental studies on the corrosion inhibition properties of this compound specifically were not found, the molecule contains functional groups well-known for their protective effects on metals. The presence of the thiol (-SH) or its tautomeric thione (C=S) group is particularly significant.
Organosulfur compounds, especially those containing thiol and thione moieties, are effective corrosion inhibitors for various metals, including steel and copper, in acidic environments. jmaterenvironsci.comresearchgate.netfao.org The inhibition mechanism typically involves the adsorption of the inhibitor molecule onto the metal surface. The sulfur atom, with its available lone pair of electrons, can form a coordinate covalent bond with the metal, creating a protective film that blocks the active sites for corrosion. jmaterenvironsci.com The pyridine (B92270) ring can also contribute to this effect. The combination of nitrogen and sulfur atoms in the thiazolo[4,5-b]pyridine-2-thiol structure provides multiple active centers for adsorption, suggesting a strong potential for this compound to function as a mixed-type corrosion inhibitor. jmaterenvironsci.comfao.org Studies on pyrimidine-2-thione and 4-methylthiazol-2(3H)-thione derivatives confirm that these classes of compounds effectively hinder corrosion by adsorbing onto the metal surface and forming a stable protective layer. fao.orgrsc.org
Catalytic Applications in Chemical Reactions
Based on available research, the this compound framework is primarily utilized as a synthetic building block or a functional material rather than as a catalyst. The synthesis of thiazolo[4,5-b]pyridine derivatives often requires the use of metal catalysts, such as palladium complexes for Suzuki cross-coupling reactions or copper iodide and zinc oxide for cyclization and condensation reactions. dmed.org.uanih.gov However, there is no significant evidence in the searched literature to suggest that the compound itself possesses notable catalytic activity or is employed to catalyze other chemical transformations. Its value lies in the properties of the final molecule, not in its ability to facilitate reactions.
Mechanistic Studies of Molecular Interactions Excluding Human Clinical Data
Investigation of Enzyme Inhibition Mechanisms (e.g., PI3K, Carbonic Anhydrase)
The thiazolo[4,5-b]pyridine (B1357651) scaffold is a key feature in the design of various enzyme inhibitors. While specific inhibitory data for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol against phosphoinositide 3-kinases (PI3K) and carbonic anhydrases (CAs) is not prominently reported, the broader family of thiazolopyridines and related heterocyclic compounds has been investigated for such activities.
Thiazolo[5,4-b]pyridine (B1319707) derivatives, isomers of the [4,5-b] series, have been identified as inhibitors of c-KIT, a receptor tyrosine kinase. nih.gov Structure-activity relationship (SAR) studies on these derivatives revealed that specific substitutions on the pyridine (B92270) and thiazole (B1198619) rings are crucial for potent inhibition. For instance, a 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic binding pocket of the kinase. nih.gov Furthermore, the nitrogen atoms within the thiazolopyridine scaffold can act as hinge-binding motifs for various kinases, including PI3K. nih.gov In a separate study, pyrazolo[1,5-a]pyridine (B1195680) derivatives were developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, demonstrating the potential of pyridine-fused heterocyclic systems to target this enzyme family. nih.gov
The inhibition of carbonic anhydrases (CAs) by heterocyclic sulfonamides is a well-established area of research. mdpi.comnih.gov While direct evidence for this compound as a CA inhibitor is lacking, studies on other five-membered heterocyclic sulfonamides, such as those based on thiophene (B33073) and thiadiazole, have demonstrated potent, isoform-selective inhibition of CAs. mdpi.comnih.govdrugbank.com The inhibitory mechanism of sulfonamide-based inhibitors involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site. mdpi.com The tail of the inhibitor, which would include the heterocyclic core, interacts with hydrophobic or hydrophilic residues within the active site cavity, influencing the inhibitor's potency and selectivity. mdpi.comnih.gov
Studies on Antioxidant Properties at the Molecular Level
The antioxidant potential of thiazolo[4,5-b]pyridine derivatives has been explored through various in vitro assays. A study on novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide demonstrated their capacity to act as free radical scavengers. pensoft.netpensoft.net The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.netpensoft.net In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, leading to a decrease in absorbance at a specific wavelength, which can be measured spectrophotometrically. pensoft.net
The molecular basis for the antioxidant activity of these compounds is attributed to their chemical structure, which can stabilize and delocalize the unpaired electron of the radical. The presence of specific functional groups and the aromatic nature of the heterocyclic system contribute to this radical scavenging ability. pensoft.netpensoft.net While the specific antioxidant profile of this compound has not been detailed, the findings for its structural analogs suggest a potential for similar free-radical scavenging properties at the molecular level.
Interaction with Specific Molecular Targets in in vitro Models
Molecular docking studies have been instrumental in elucidating the potential interactions of thiazolo[4,5-b]pyridine derivatives with various molecular targets. These computational models predict the binding affinity and orientation of a ligand within the active site of a protein, offering insights into the mechanism of action.
For instance, molecular docking studies on novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were conducted to predict their anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. nih.gov Similarly, novel thiophenyl thiazolyl-pyridine hybrids were investigated as potential anticancer agents through molecular docking studies targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiazolo[4,5-b]pyridine core and the amino acid residues of the target protein.
In a broader context, molecular docking has been applied to a wide range of heterocyclic compounds to predict their biological activities. For example, docking studies of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have been used to identify potential antifungal targets like lanosterol (B1674476) 14α-demethylase and antibacterial targets such as the MurB enzyme. mdpi.comresearchgate.net These studies underscore the utility of in silico methods in identifying and characterizing the interaction of heterocyclic compounds with specific molecular targets.
Explorations of Biochemical Pathway Modulation
The interaction of small molecules with specific molecular targets can lead to the modulation of entire biochemical pathways. While direct studies on the pathway modulation by this compound are not available, research on related compounds provides illustrative examples.
The aforementioned study on pyrazolo[1,5-a]pyridine derivatives as dual PI3Kγ/δ inhibitors demonstrated their ability to modulate cellular signaling pathways. nih.gov These inhibitors were shown to repolarize M2 phenotype macrophages to an M1 phenotype in bone marrow-derived macrophages (BMDMs). nih.gov This shift indicates a modulation of the signaling pathways that govern macrophage polarization, which is a critical process in the tumor microenvironment. The inhibition of PI3Kγ and PI3Kδ leads to downstream effects on the phosphorylation of AKT, a key node in cellular signaling. nih.gov This example highlights how targeted inhibition by a pyridine-fused heterocyclic compound can result in significant modulation of complex biochemical and cellular pathways.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of the thiazolo[4,5-b]pyridine (B1357651) core has been approached through various methods, including pyridine (B92270) annulation to a thiazole (B1198619) ring and vice versa. dmed.org.uadmed.org.ua A key challenge remains the development of highly efficient and selective synthetic routes to produce derivatives with specific substitution patterns, such as the 5-methoxy and 2-thiol groups.
Future research should focus on:
Greener Synthetic Methods: The use of environmentally friendly catalysts, such as magnesium oxide, has been reported for the synthesis of some thiazolo[4,5-b]pyridine derivatives. dmed.org.ua Investigating similar green catalysts for the synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol could lead to more sustainable and cost-effective production.
One-Pot Reactions: Multi-component, one-pot reactions have been shown to be effective for generating substituted thiazolo[4,5-b]pyridines. dmed.org.ua Developing a one-pot synthesis for this compound, potentially starting from a substituted 2-aminopyridine-3-thiol, could significantly improve efficiency. dmed.org.ua
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been successfully employed for the efficient production of thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua Exploring this technique for the synthesis of the target compound could reduce reaction times and improve yields.
Solid-Phase Synthesis: A traceless solid-phase synthetic route has been developed for 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives, allowing for the creation of large libraries of compounds. researchgate.netnih.gov Adapting this methodology could facilitate the synthesis of various derivatives of this compound.
Design and Synthesis of New Derivatives with Tailored Molecular Interactions
The functionalization of the thiazolo[4,5-b]pyridine scaffold at various positions allows for the tuning of its physicochemical and biological properties. dmed.org.uanih.gov The presence of the 5-methoxy and 2-thiol groups in the target compound offers specific sites for modification.
Future research in this area should include:
Modification of the Thiol Group: The thiol group at the 2-position is a key site for derivatization. Reactions such as alkylation, arylation, or conversion to a sulfone could be explored to create new derivatives with altered electronic and steric properties. researchgate.net
Functionalization of the Pyridine Ring: The methoxy (B1213986) group at the 5-position can influence the reactivity of the pyridine ring. Exploring electrophilic aromatic substitution reactions could lead to the introduction of additional functional groups, further diversifying the chemical space.
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives based on the this compound scaffold is crucial for establishing structure-activity relationships. nih.gov This will enable the rational design of compounds with optimized properties for specific applications.
Advanced Computational Modeling for Predictive Research and Rational Design
Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work.
For this compound and its derivatives, future computational research should focus on:
Molecular Docking Simulations: Molecular docking can be used to predict the binding affinity and mode of interaction of these compounds with various biological targets. nih.govnih.gov This can help in identifying potential therapeutic applications.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its chemical behavior and aid in the design of new synthetic routes.
Predictive ADMET Studies: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. researchgate.net
Integration into Supramolecular Assemblies and Nanostructures
The unique structural and electronic properties of the thiazolo[4,5-b]pyridine scaffold make it an interesting building block for supramolecular chemistry and materials science.
Future research directions include:
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the heterocyclic system can act as coordination sites for metal ions, making these compounds suitable ligands for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.
Self-Assembling Monolayers (SAMs): The thiol group can be used to anchor the molecule onto gold surfaces, forming self-assembled monolayers. The properties of these surfaces could be tuned by modifying the substituents on the thiazolo[4,5-b]pyridine core.
Organic Nanomaterials: The potential for π-π stacking interactions between the aromatic rings could be exploited to create self-assembled organic nanomaterials with interesting photophysical properties.
Expanding Applications in Chemo-sensing and Bio-imaging Probes (non-clinical)
The development of fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field. rsc.org Thiazolo[4,5-b]pyridine derivatives have already shown promise in this area.
Future research should aim to:
Develop Selective Chemosensors: A thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, has been synthesized for the selective detection of zinc ions. nih.govdaneshyari.com By modifying the substituents on the this compound core, it may be possible to develop new probes with high selectivity for other metal ions or small molecules.
Design Ratiometric and "Turn-On" Probes: Creating probes that exhibit a ratiometric response or a "turn-on" fluorescence signal upon binding to the analyte is highly desirable as it can provide more accurate and sensitive detection. nih.gov
Explore Bio-imaging Applications: The membrane permeability and photostability of some thiazolo[4,5-b]pyridine-based probes make them suitable for live-cell imaging. nih.gov Investigating the potential of this compound derivatives as bio-imaging agents for non-clinical applications could open up new avenues of research.
Q & A
Q. What are the standard synthetic routes for 5-Methoxythiazolo[4,5-b]pyridine-2-thiol?
The compound is synthesized via multi-step reactions starting from acyl thiourea intermediates. For example, 2-amino-6-methoxy pyridine undergoes condensation with benzoyl isothiocyanate, followed by hydrolysis and cyclization to yield the thiazolo[4,5-b]pyridine scaffold . Alternative routes involve reacting 5-methoxy-1H-imidazo[4,5-b]pyridine-2-thiol with substituted methyl esters under basic conditions (e.g., NaOH in methanol) to generate derivatives .
Q. What analytical methods are used to characterize this compound and its derivatives?
Characterization typically involves:
- Elemental analysis for purity assessment.
- Mass spectrometry (MS) to confirm molecular weight.
- 1H NMR spectroscopy to identify proton environments (e.g., signals for methoxy groups at ~3.8 ppm and aromatic protons in the 7–8 ppm range) .
- X-ray crystallography (if crystalline) for structural elucidation .
Q. What are common chemical reactions involving this compound?
Key reactions include:
- Alkylation : Reacting with alkyl halides or acrylonitrile under basic conditions (e.g., pyridine/water mixtures) to introduce substituents at the thiol group .
- Nucleophilic addition : Conjugation with oxadiazole or other heterocycles via mercapto groups .
- Hydrolysis : Converting nitrile substituents to carboxylic acids for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing β-cyanethyl or other substituents?
Optimal conditions for cyanethylation involve equimolar ratios of acrylonitrile to the thiol-containing intermediate in a pyridine/water (5:1) mixture. This enhances nucleophilic 1,4-addition efficiency. Catalytic bases (e.g., NaOH) and controlled heating (60–80°C) improve yields .
Q. What biological activities have been reported for derivatives of this compound?
- Anti-inflammatory activity : Derivatives like 3-(5-mercapto-oxadiazol-2-ylmethyl)-thiazolo[4,5-b]pyridin-2-one reduce carrageenan-induced edema in rat models by inhibiting COX-2 pathways .
- Anticancer potential : Phenylazo-substituted derivatives show 3-fold increased cytotoxicity against breast cancer cell lines (e.g., MCF-7) by intercalating DNA or targeting topoisomerases .
Q. How can contradictions in biological activity data (e.g., varying potency across studies) be resolved?
Discrepancies may arise from differences in substituent positioning (e.g., C6 vs. C7 modifications) or assay conditions. Strategies include:
- Comparative SAR studies : Systematically testing substituent effects on activity .
- Molecular docking : Modeling interactions with targets like ENPP1 or DNA to rationalize potency variations .
- Dose-response assays : Ensuring consistent IC50 measurements across cell lines .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact .
- Work in a fume hood to avoid inhalation of dust or vapors .
- Store at 2–8°C in airtight containers to prevent degradation .
Methodological Considerations
- Anti-inflammatory testing : Use the carrageenan-induced paw edema model in rats, measuring exudate volume reduction after administering derivatives at 10–50 mg/kg doses .
- Anticancer assays : Employ MTT assays on cancer cell lines, with IC50 values calculated using nonlinear regression analysis .
- Synthetic optimization : Monitor reaction progress via TLC or HPLC , and purify products using column chromatography (silica gel, ethyl acetate/hexane eluent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
